2-Bromooctanoic acid

Descripción general

Descripción

2-Bromooctanoic acid is an effective substitute for the expensive (2,000 times) and cell-growth-inhibiting polyhydroxyalkanoic acid synthesis inhibitor, cerulenin . It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without any influence on the cell growth when grown on fructose .

Synthesis Analysis

The synthesis of 2-Bromooctanoic acid involves the reaction of the corresponding fatty acid with thionyl chloride and bromine. The reaction mixture is stirred at 50 °C in a water bath. Then, liquid bromine is added dropwise and the reaction mixture is stirred under reflux for 6 hours and then at room temperature overnight .

Molecular Structure Analysis

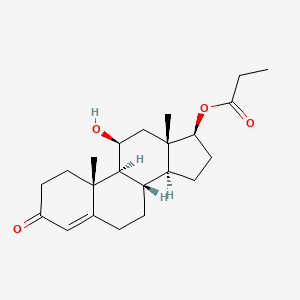

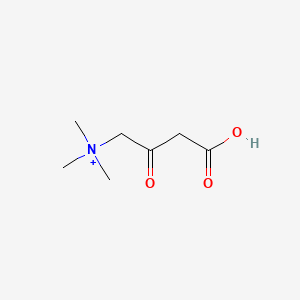

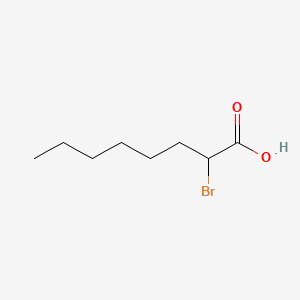

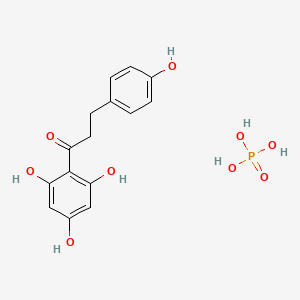

The molecular formula of 2-Bromooctanoic acid is C8H15BrO2 . It has a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Chemical Reactions Analysis

2-Bromooctanoic acid is known to inhibit the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 . It is also known to inhibit β-oxidation enzymes in animal cells .

Physical And Chemical Properties Analysis

The molecular weight of 2-Bromooctanoic acid is 223.11 g/mol . The exact mass and monoisotopic mass are 222.02554 g/mol . It has a topological polar surface area of 37.3 Ų .

Aplicaciones Científicas De Investigación

Polyhydroxyalkanoic Acid Synthesis Inhibition

- Application : It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without affecting cell growth when grown on fructose .

Fatty Acid β-Oxidation Inhibition

Internal Standard in Analytical Chemistry

Mecanismo De Acción

Target of Action

The primary target of 2-Bromooctanoic acid is the fatty acyl coenzyme A synthetase (FadD) . This enzyme plays a crucial role in the metabolism of fatty acids, particularly in the process of β-oxidation .

Mode of Action

2-Bromooctanoic acid acts as an inhibitor of FadD . It also inhibits β-oxidation enzymes in animal cells . By inhibiting these enzymes, 2-Bromooctanoic acid disrupts the normal metabolic processes involving fatty acids.

Biochemical Pathways

The compound affects the β-oxidation pathway . This pathway is responsible for the breakdown of fatty acids in the body. 2-Bromooctanoic acid inhibits the β-oxidation of fatty acids in perfused rat liver and in mitochondria isolated from rat liver . It also blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 .

Result of Action

The inhibition of β-oxidation by 2-Bromooctanoic acid leads to a disruption in the normal metabolism of fatty acids . This can have significant effects at the molecular and cellular levels, potentially impacting energy production and other metabolic processes.

Safety and Hazards

2-Bromooctanoic acid is dangerous and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin, eyes, or clothing, it should be washed off with soap and plenty of water .

Relevant Papers

Several papers have been published on 2-Bromooctanoic acid. For instance, one paper discusses its use as an effective substitute for cerulenin in inhibiting the formation of polyhydroxyalkanoic acid . Another paper discusses its role in inhibiting β-oxidation enzymes in animal cells . These papers provide valuable insights into the properties and potential applications of 2-Bromooctanoic acid.

Propiedades

IUPAC Name |

2-bromooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGTXZRPJHDASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromooctanoic acid | |

CAS RN |

2623-82-7 | |

| Record name | 2-Bromooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-bromooctanoic acid (2-BrOA) and what are its downstream effects?

A1: 2-BrOA primarily acts by inhibiting enzymes involved in both fatty acid de novo synthesis and polyhydroxyalkanoate (PHA) synthesis pathways. [, , ] This inhibition occurs without affecting cell growth in organisms like Pseudomonas fluorescens BM07 when grown on fructose, but inhibits growth when these organisms are grown on octanoate. [, ] This suggests that 2-BrOA targets an enzyme linking these two pathways. Research indicates a coenzyme A thioester derivative of 2-BrOA may be the actual inhibiting species. [] The downstream effect of this inhibition is the blockage of PHA formation, especially when organisms are utilizing sugars as their primary carbon source. [, ]

Q2: How does the structure of 2-BrOA contribute to its activity, specifically regarding its alkyl chain length?

A2: Studies comparing the inhibitory effects of 2-bromohexanoic acid (2-BrHA), 2-BrOA, and 2-bromodecanoic acid (2-BrDA) on Pseudomonas aeruginosa revealed an interesting trend. [] Contrary to expectations, 2-BrHA exhibited the strongest inhibition of rhamnolipid and PHA synthesis, swarming motility, and biofilm formation, followed by 2-BrOA and then 2-BrDA. This suggests that shorter alkyl chain lengths within this series of 2-bromoalkanoic acids may actually enhance their inhibitory potency towards the targeted enzymes. []

Q3: Does 2-BrOA affect rhamnolipid production, and if so, what are the implications?

A4: Yes, 2-BrOA effectively inhibits rhamnolipid synthesis in a manner similar to its inhibition of PHA production. [] Studies on P. aeruginosa have shown that 2-BrOA, along with other 2-bromoalkanoic acids, can significantly reduce rhamnolipid synthesis. This effect was observed even in P. aeruginosa mutants lacking either the phaG or rhlA gene, confirming the dual inhibitory effect on both rhamnolipid and PHA synthesis pathways. [] This dual inhibition makes 2-BrOA a potential lead compound for developing novel antimicrobial agents targeting these pathways.

Q4: What are the potential applications of 2-bromooctanoic acid in industrial biotechnology?

A5: 2-BrOA's ability to manipulate PHA monomer composition presents opportunities for producing tailored biopolymers. [] By selectively inhibiting the incorporation of specific monomers, researchers could potentially enrich PHAs with desirable properties for various applications. For instance, incorporating more unsaturated monomers could enhance the flexibility and biodegradability of the resulting PHA. [] This control over PHA composition could be valuable for producing bioplastics with specific material characteristics.

Q5: Are there any known instances of resistance to 2-bromooctanoic acid in microorganisms?

A6: While the provided research papers don't directly address resistance mechanisms to 2-BrOA, it's crucial to consider this aspect for its potential applications. Further research is needed to investigate if prolonged exposure to 2-BrOA could lead to the development of resistance in microorganisms, particularly in the context of its proposed use in controlling rhamnolipid-associated group behaviors in pathogens. [] Understanding potential resistance mechanisms is essential for developing strategies to mitigate this risk and ensure the long-term efficacy of 2-BrOA or its derivatives as potential antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)